N-(3,4-dimethoxybenzyl)-2-{2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetamide
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Overview
Description
N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ACETAMIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of methoxy and trifluoromethoxy groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common approach is to use 3,4-dimethoxyphenylacetonitrile as an intermediate, which can be synthesized through various methods . The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can help achieve the desired quality and quantity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer oxygen atoms.
Scientific Research Applications
N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ACETAMIDE has a wide range of applications in scientific research, including:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism by which N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ACETAMIDE exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ACETAMIDE include:
3,4-Dimethoxyphenethylamine: An analogue of the neurotransmitter dopamine with similar structural features.
2-(4-iodo-2,5-dimethoxyphenyl)-N-[(3,4-methylenedioxyphenyl)methyl]ethanamine: A phenethylamine derivative with comparable chemical properties.
Uniqueness
What sets N-[(3,4-DIMETHOXYPHENYL)METHYL]-2-{2-[4-(TRIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-4-YL}ACETAMIDE apart from these similar compounds is its unique combination of methoxy and trifluoromethoxy groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H19F3N2O4S |
---|---|
Molecular Weight |
452.4 g/mol |
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C21H19F3N2O4S/c1-28-17-8-3-13(9-18(17)29-2)11-25-19(27)10-15-12-31-20(26-15)14-4-6-16(7-5-14)30-21(22,23)24/h3-9,12H,10-11H2,1-2H3,(H,25,27) |
InChI Key |
VNFBLYWYFSAQEA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)CC2=CSC(=N2)C3=CC=C(C=C3)OC(F)(F)F)OC |
Origin of Product |
United States |
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